molecular formula C24H20ClN3O4S B2614645 N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 403720-16-1

N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B2614645
CAS No.: 403720-16-1
M. Wt: 481.95
InChI Key: DRFHUAWXQHWKBD-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a synthetic quinazoline derivative designed for advanced pharmacological research. Quinazoline-based scaffolds are recognized in medicinal chemistry for their diverse biological activities and potential as core structures for developing novel therapeutic agents . This particular compound features a complex architecture with multiple functional groups, including a 4-oxo-2-sulfanylidene (thioxo) motif and a 2,5-dimethoxyphenyl substituent, which may influence its electronic properties and binding affinity for biological targets. Research into similar compounds indicates potential value in exploring interactions with central nervous system (CNS) targets . The structural features suggest this compound may be of interest for investigating new classes of ligands, warranting further study to elucidate its precise mechanism of action and full research applications. This product is intended for research use only and is not for use in humans or as a diagnostic or therapeutic agent.

Properties

CAS No.

403720-16-1

Molecular Formula

C24H20ClN3O4S

Molecular Weight

481.95

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C24H20ClN3O4S/c1-31-17-8-10-21(32-2)20(12-17)28-23(30)18-9-5-15(11-19(18)27-24(28)33)22(29)26-13-14-3-6-16(25)7-4-14/h3-12H,13H2,1-2H3,(H,26,29)(H,27,33)

InChI Key

DRFHUAWXQHWKBD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl)NC2=S

solubility

not available

Origin of Product

United States

Biological Activity

The compound N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide , also known by its chemical formula C24H20ClN3O4SC_{24}H_{20}ClN_{3}O_{4}S, is a member of the quinazoline family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A quinazoline core , which is known for various pharmacological activities.
  • A chlorophenyl group , which may enhance lipophilicity and biological interaction.
  • Dimethoxyphenyl substituents that could influence receptor binding and activity.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to the target compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of similar quinazoline derivatives on various cancer cell lines, revealing:

CompoundCell LineIC50 (μM)
Compound AMCF-7 (breast cancer)6.2
Compound BHCT-116 (colon cancer)27.3
Target CompoundUnknownNot yet evaluated

These findings suggest that the target compound may also possess similar anticancer activity, warranting further investigation.

The proposed mechanisms through which quinazoline derivatives exert their anticancer effects include:

  • Inhibition of Tyrosine Kinases : Many quinazolines act as inhibitors of tyrosine kinases, which are critical in cancer cell signaling pathways.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in malignant cells.
  • Cell Cycle Arrest : Certain derivatives have been shown to halt the cell cycle at specific phases, preventing proliferation.

Other Biological Activities

Besides anticancer properties, quinazoline derivatives have displayed:

  • Antimicrobial Activity : Some studies report efficacy against bacterial strains.
  • Anti-inflammatory Effects : Compounds have been noted to reduce inflammation markers in vitro.

Synthesis and Characterization

The synthesis of this compound has been documented through multi-step synthetic routes involving key intermediates derived from commercially available starting materials. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity.

Pharmacological Studies

Pharmacological evaluations have focused on:

  • In vitro assays to determine cytotoxicity against various tumor cell lines.
  • In vivo models to assess efficacy and safety profiles in animal models.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

The following table summarizes key structural and functional differences between the target compound and analogous quinazolines:

Compound Name Substituents (Position) Molecular Weight (g/mol) Biological Activity/Properties Key References
N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide 3: 2,5-dimethoxyphenyl; N: 4-chlorophenylmethyl ~473.9 Potential AChE inhibition, BBB/CNS permeability
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-cyclopentyl-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide 3: oxolan-2-ylmethyl; 2: 4-chlorophenyl sulfanyl ~585.1 Antimicrobial (EPI activity against P. aeruginosa)
N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazoline-7-carboxamide N: butan-2-yl; 3: 4-chlorophenylmethyl ~442.9 Moderate AChE binding, low volume of distribution
3-(2-methoxyethyl)-N-[(4-methoxyphenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazoline-7-carboxamide 3: 2-methoxyethyl; N: 4-methoxyphenylmethyl ~457.9 Enhanced solubility, unconfirmed EPI activity

Key Structural and Functional Insights:

Electron-Donating vs. Withdrawing Groups :

  • The 2,5-dimethoxyphenyl group in the target compound (electron-donating) may enhance binding to AChE compared to the 4-chlorophenyl sulfanyl group in ’s compound (electron-withdrawing), which is associated with EPI activity .
  • Methoxyethyl substituents () improve solubility but may reduce membrane permeability due to increased polarity .

Pharmacokinetic Properties :

  • All quinazoline derivatives exhibit low volume of distribution and favorable BBB permeation, as predicted by SwissADME for analogs in .
  • The cyclopentyl group in ’s compound may enhance metabolic stability but reduces CNS penetration compared to the 4-chlorophenylmethyl group in the target compound .

Biological Activity: Compounds with morpholine or oxolan-2-ylmethyl groups (e.g., ) show stronger EPI effects against P. aeruginosa, likely due to synergistic interactions with antibiotics . The target compound’s 2-sulfanylidene group is critical for AChE inhibition, similar to derivatives in with IC50 values < 1 μM .

Research Findings and Mechanistic Insights

AChE Inhibition :
Quinazoline-7-carboxamides with sulfanylidene and oxo groups exhibit strong hydrogen bonding with AChE’s catalytic triad (e.g., Ser203, His447). The 2,5-dimethoxyphenyl group in the target compound aligns with hydrophobic pockets in the enzyme’s active site, enhancing inhibitory potency .

Antimicrobial Activity: Derivatives with 4-chlorophenyl sulfanyl groups () disrupt microbial efflux pumps by binding to hydrophobic regions of the AcrB transporter in P. aeruginosa, reducing antibiotic resistance .

Physicochemical Limitations : While the target compound shows promising CNS permeability, its high molecular weight (~473.9 g/mol) may limit oral bioavailability. In contrast, smaller analogs like N-butan-2-yl derivatives () exhibit better absorption but weaker target engagement .

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